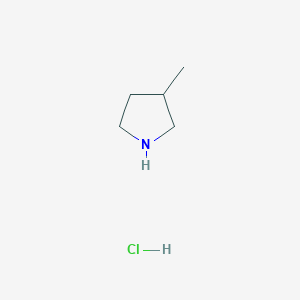

n-オクチルジイソプロピルクロロシラン

概要

説明

Organosilane compounds, such as Chlorodiisopropyloctylsilane, represent a class of silicon-based chemicals where silicon is bonded to organic groups. They are pivotal in materials science, serving as precursors for synthesizing various silicon-containing polymers and surfaces with specific functionalities.

Synthesis Analysis

The synthesis of chloropropyl-functionalized mesoporous materials through microwave radiation one-pot methods indicates the potential for creating well-structured, functionalized silanes using chloropropyltriethoxysilane as a coupling agent (Xu, Cao, & Xia, 2012). This method may be analogous to synthesizing chlorodiisopropyloctylsilane by adjusting the alkyl groups and conditions.

Molecular Structure Analysis

The characterization of chloropropyl-functionalized mesoporous materials using techniques like XRD, FT-IR, SEM, and TEM offers insights into the molecular structure of organosilanes. Such analyses reveal the ordered mesostructures and functionalization effects on the silica matrix, applicable to understanding chlorodiisopropyloctylsilane's molecular structure (Xu, Cao, & Xia, 2012).

Chemical Reactions and Properties

Deoxygenative halogenation of carbonyls using chlorodimethylsilane under indium(III) hydroxide catalysis demonstrates the reactivity of chlorosilanes in forming halogenated products (Onishi, Ogawa, Yasuda, & Baba, 2002). This reactivity is crucial for understanding the chemical reactions involving chlorodiisopropyloctylsilane.

Physical Properties Analysis

Although specific studies on chlorodiisopropyloctylsilane were not found, the analysis of similar compounds' physical properties, like solubility, thermal stability, and mesophase behavior, can provide insights. For example, the synthesis and liquid crystalline properties of siloxane-containing compounds offer information on how silicon's presence affects physical properties (Al-dujaili, Atto, & Al-Kurde, 2001).

Chemical Properties Analysis

The functionalization of mesoporous materials with chloropropyl groups and their reactivity towards other chemical agents highlight the chemical properties of chlorosilanes. Such functionalization impacts the materials' chemical reactivity and interaction with other molecules, relevant to understanding chlorodiisopropyloctylsilane's behavior (Xu, Cao, & Xia, 2012).

科学的研究の応用

HPLC固定相の調製

n-オクチルジイソプロピルクロロシランは、高速液体クロマトグラフィー(HPLC)固定相の調製における試薬として使用されます . これらの固定相は、混合物中の各成分を分離、同定、および定量するために使用される分析化学の技術であるHPLCにおいて不可欠です。

マイクロ流体デバイスでの使用

金ナノロッド形成への種齢の影響に関する研究では、n-オクチルジイソプロピルクロロシランは、成長溶液の調製に使用されました . これは、化学、生物学、医学など、さまざまな分野で使用されるマイクロ流体デバイスにおける潜在的な用途を示唆しています。

Safety and Hazards

Chlorodiisopropyloctylsilane is classified as causing severe skin burns and eye damage (H314) according to the GHS classification . Precautionary measures include wearing protective clothing and eye protection, and washing skin thoroughly after handling . In case of contact with skin or eyes, the affected area should be rinsed with water and medical attention should be sought immediately .

作用機序

Target of Action

n-Octyldiisopropylchlorosilane, also known as Chlorodiisopropyloctylsilane or chloro-octyl-di(propan-2-yl)silane, is a chemical compound used primarily as a reagent in various chemical reactions . The primary targets of this compound are other reactants in the chemical reactions where it is used. It is often involved in protection and deprotection reactions .

Result of Action

The result of n-Octyldiisopropylchlorosilane’s action is the formation of new chemical compounds. In the context of a chemical reaction, the compound can facilitate the formation of desired products . .

特性

IUPAC Name |

chloro-octyl-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31ClSi/c1-6-7-8-9-10-11-12-16(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALITQCKMBTLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403446 | |

| Record name | Chlorodiisopropyloctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117559-37-2 | |

| Record name | Chlorodiisopropyloctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiisopropyloctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Chlorodiisopropyloctylsilane in the sol-gel immobilization of lipase?

A1: The research paper investigates various silicon alkoxides, including Chlorodiisopropyloctylsilane, for creating an organic-inorganic matrix via a sol-gel process. This matrix is used to immobilize lipase, a type of enzyme. The paper primarily focuses on comparing the effectiveness of different alkoxides containing amine (-NH) and thiol (-SH) groups for enzyme immobilization. While Chlorodiisopropyloctylsilane is mentioned as part of the study, its specific contribution to lipase activity is not explicitly discussed in the provided abstract []. Further research within the full paper is necessary to determine the precise influence of Chlorodiisopropyloctylsilane on enzyme activity in this specific application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)

![Magnesium,bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino-kN]methanesulfonato-kO]-, (T-4)-](/img/structure/B51434.png)

![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)